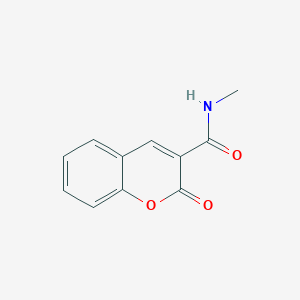![molecular formula C8H15N3O B14158776 [(Z)-(2-methylcyclohexylidene)amino]urea CAS No. 4549-20-6](/img/structure/B14158776.png)
[(Z)-(2-methylcyclohexylidene)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-(2-methylcyclohexylidene)amino]urea is an organic compound that features a cyclohexylidene group attached to an amino urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-methylcyclohexylidene)amino]urea typically involves the reaction of 2-methylcyclohexanone with urea in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Reactants: 2-methylcyclohexanone and urea.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Moderate temperatures around 50-70°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-(2-methylcyclohexylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-(2-methylcyclohexylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(Z)-(2-methylcyclohexylidene)amino]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
[(Z)-(2-methylcyclohexylidene)amino]urea can be compared with similar compounds such as thiourea and selenourea. While thiourea contains a sulfur atom instead of an oxygen atom, selenourea contains a selenium atom. These structural differences result in varying chemical properties and reactivities. This compound is unique due to its specific cyclohexylidene structure, which imparts distinct characteristics compared to its analogs.
List of Similar Compounds
Thiourea: Contains a sulfur atom instead of an oxygen atom.
Selenourea: Contains a selenium atom instead of an oxygen atom.
N-phenyl-N’-(4-pyridyl)urea: A urea derivative with different substituents.
Eigenschaften
CAS-Nummer |
4549-20-6 |
|---|---|
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
[(Z)-(2-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7- |
InChI-Schlüssel |
ZOMWHULATAXVJE-YFHOEESVSA-N |
Isomerische SMILES |
CC\1CCCC/C1=N/NC(=O)N |
Kanonische SMILES |
CC1CCCCC1=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
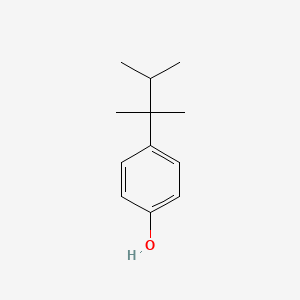
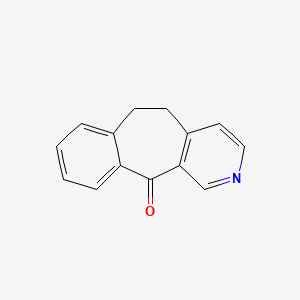
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)

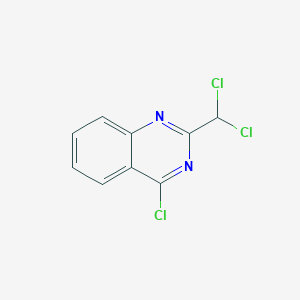

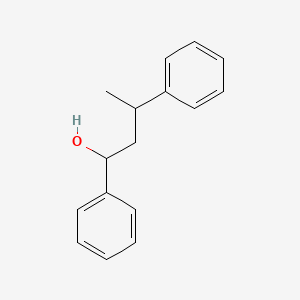


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
